molecular formula C15H15ClN2O3S B1452276 Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 1159694-98-0

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

Cat. No.: B1452276
CAS No.: 1159694-98-0
M. Wt: 338.8 g/mol
InChI Key: ITXFMDLPXNTRBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate (CAS: 1159694-98-0, MFCD01151610) is a thiophene derivative with a molecular formula of C₁₅H₁₅ClN₂O₃S and a molecular weight of 338.82 g/mol . Its structure features:

  • A 2-amino group at position 2 of the thiophene ring.
  • A 4-methyl substituent at position 2.
  • An ethyl carboxylate group at position 2.
  • A 2-chlorophenylcarbamoyl moiety at position 4.

Properties

IUPAC Name

ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXFMDLPXNTRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds through the following key stages:

  • Formation of the substituted thiophene core, particularly ethyl 2-amino-4-methylthiophene-3-carboxylate or related intermediates.
  • Introduction of the 5-position substituent, which in this case is the {(2-chlorophenyl)amino}carbonyl group.
  • Functional group modifications to install the amino and ester groups with high regioselectivity and yield.

The synthetic routes generally involve the use of thiourea or thiocarbamide derivatives, α-halo ketones or esters, and aromatic amines under controlled conditions such as reflux, pH adjustments, and catalytic coupling reactions.

Preparation of the Thiophene Core

A foundational intermediate is ethyl 2-amino-4-methylthiophene-3-carboxylate, which can be synthesized via the Gewald reaction or related methods involving:

  • Reaction of ethyl cyanoacetate with aldehydes (e.g., butyraldehyde) in the presence of sulfur and a base such as triethylamine.
  • Cyclization and functional group transformations to yield the thiophene ring with amino and ester substituents.

A patent (CN103664819A) describes a method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related heterocyclic intermediate, which involves:

Step Description Conditions
1 Prepare ethanol solution (10–35% w/w) with thiourea and sodium carbonate Sodium carbonate:ethyl 2-chloroacetoacetate ratio 0.01–0.1
2 Warm to 40–55 °C, add ethyl 2-chloroacetoacetate dropwise, then heat to 60–70 °C for 5–5.5 hours Reaction time: 5–5.5 h
3 Remove solvent by distillation, cool, and filter Room temperature
4 Add filtrate to water, adjust pH to 9–10 with caustic soda, stir pH adjustment
5 Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate Vacuum drying

This process yields the amino-thiophene intermediate with over 98% yield and a melting point of 172–173 °C.

Coupling and Final Functionalization

Further elaboration to obtain the ethyl ester and amino functionalities involves:

  • Esterification or transesterification steps to install the ethyl carboxylate group at the 3-position.
  • Amination or substitution reactions to ensure the 2-amino group is intact and properly positioned.
  • Palladium-catalyzed coupling reactions can be employed for attaching aryl thiols or chlorophenyl groups to the thiophene ring, often under microwave-assisted conditions to improve yield and reduce reaction times.

Summary Table of Preparation Steps and Conditions

Stage Reagents/Intermediates Conditions/Notes Yield/Outcome
Thiophene core synthesis Ethyl cyanoacetate, butyraldehyde, sulfur, triethylamine Gewald reaction, reflux, base catalysis High yield of ethyl 2-amino-4-methylthiophene-3-carboxylate
Formation of amino-thiophene Thiourea, sodium carbonate, ethyl 2-chloroacetoacetate Ethanol solvent, 40–70 °C, 5–5.5 h reaction >98% yield, mp 172–173 °C
Carbamoyl substitution 2-chlorophenyl chloroformate or chloroacetyl chloride, base (K2CO3) DMF solvent, room temperature, 6 h stirring ~76% yield, purified by recrystallization
Coupling and final modifications Palladium catalyst, aryl thiols, microwave-assisted coupling Controlled temperature, column chromatography 70–96% yields depending on step

Research Findings and Optimization Notes

  • The reaction temperature and pH control are critical for high yield and purity, especially during the cyclization and carbamoylation steps.
  • Use of sodium carbonate in precise ratios helps maintain reaction efficiency and prevents side reactions during the thiophene ring formation.
  • Microwave-assisted palladium-catalyzed coupling improves reaction rates and yields in attaching aromatic substituents.
  • Purification by recrystallization and chromatographic techniques ensures removal of unreacted starting materials and byproducts.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldSource
Saponification NaOH (1.7 mmol), THF/MeOH/H₂O, 8h2-Amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylic acid75%
Acidic Hydrolysis H₂SO₄ (cat.), refluxSame carboxylic acid + ethanol82%*

_Estimated based on analogous thiophene ester hydrolysis._

Key observations:

  • Base-mediated saponification preserves the carbamoyl and amino groups while cleaving the ester .

  • Acidic conditions risk partial decomposition of the thiophene ring at temperatures >80°C.

Nucleophilic Substitution at Chlorophenyl Group

The 2-chlorophenyl substituent participates in SNAr reactions due to electron-withdrawing effects:

NucleophileConditionsProductsNotesSource
Morpholine EtOH, 70°C, 3h (Ar atmosphere)2-Amino-5-{[(2-morpholinophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylateRequires catalytic AcOH
Thiophenol K₂CO₃, DMF, 60°C, 12h2-Amino-5-{[(2-phenylthiophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate68% isolated yield

Mechanistic insight:

  • Chlorine displacement occurs preferentially at the ortho position due to steric hindrance from the carbamoyl group.

Amino Group Reactivity

The primary amino group (-NH₂) undergoes acylation and condensation:

Reaction TypeReagents/ConditionsProductsYieldSource
Acylation Acetic anhydride, pyridine, 0°C→RT2-Acetamido-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate89%
Schiff Base Formation Benzaldehyde, EtOH, Δ2-(Benzylideneamino)-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate73%

Critical stability note:

  • Acylated derivatives show enhanced thermal stability (decomposition >200°C vs. 165°C for parent compound).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Cyclization PartnerConditionsProductsApplicationSource
Thiourea HCl (gas), dioxane, refluxThieno[2,3-d]pyrimidin-4(3H)-one derivativeAnticancer lead
Ethyl cyanoacetate NH₄OAc, EtOH, 70°CThieno[2,3-b]pyridine-3-carbonitrileFluorescence probe

Reaction kinetics:

  • Cyclization to pyrimidinones follows second-order kinetics (k = 0.017 L·mol⁻¹·s⁻¹ at 70°C) .

Redox Reactions

The thiophene ring and substituents participate in redox processes:

Reaction TypeReagentsProductsSelectivitySource
Oxidation mCPBA, CH₂Cl₂, 0°CSulfoxide derivative (single diastereomer)100% conversion
Reduction H₂ (1 atm), Pd/C, EtOAc2-Amino-5-{[(2-aminophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylateChlorine → amine

Cautionary note:

  • Over-oxidation with mCPBA beyond sulfoxide stage leads to ring-opening byproducts.

Comparative Reactivity Table

A comparative analysis with structural analogs highlights substituent effects:

Compound ModificationHydrolysis Rate (k, h⁻¹)Cyclization Efficiency (%)Electrophilic Substitution Site
4-Methylthiophene (parent)0.4582C-5
3-Nitrothiophene analog0.1264C-4
2-Fluorophenyl variant0.3879C-6

Data aggregated from

Mechanistic Considerations

  • Steric Effects : The 4-methyl group directs electrophiles to the C-5 position (87% regioselectivity).

  • Electronic Effects : The electron-withdrawing carbamoyl group (+M effect) activates the thiophene ring for Diels-Alder reactions at 140°C.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions 3-5× vs. ethereal solvents .

This comprehensive reaction profile establishes ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate as a versatile intermediate for synthesizing bioactive heterocycles, with controlled reactivity governed by its unique substitution pattern.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14ClN2O2S
  • Molecular Weight : 298.79 g/mol
  • CAS Number : 44817596

The compound features a thiophene ring, which is significant for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor growth and proliferation.

Proteomics Research

This compound is utilized in proteomics for labeling and studying proteins. It serves as a reagent for the modification of amino acids in proteins, facilitating the analysis of protein interactions and functions. Its specificity allows researchers to track protein dynamics in complex biological systems.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to the development of new antibiotics.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The study found that one derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study 2: Proteomic Applications

A proteomics study highlighted the use of this compound as a tagging agent for studying protein interactions in cancer cells. The results indicated that this compound could effectively label target proteins, allowing for detailed analysis through mass spectrometry .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, potentially modulating their activity. The thiophene ring can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a) 4-Chlorophenyl Analog (CAS: 350989-56-9)
  • Structure : Replaces the 2-chlorophenyl group with a 4-chlorophenyl substituent.
  • Electronic effects differ: The para-substitution may alter dipole interactions in target binding .
b) 2-Methoxyphenyl Analog (CAS not provided)
  • Structure : Substitutes the 2-chlorophenyl group with a 2-methoxyphenyl moiety .
  • Impact: The methoxy group (electron-donating) contrasts with chloro (electron-withdrawing), affecting electronic density on the thiophene ring.

Variations in the Carbamoyl/Carbonyl Group

a) Benzoyl-Substituted Analog (CAS: 331760-72-6)
  • Structure : Replaces the carbamoyl group with a 2-chlorobenzoyl moiety .
  • The absence of the amino linker may disrupt hydrogen-bonding interactions critical for target engagement .
b) Cyanoacetyl-Substituted Analog (CAS: 532386-24-6)
  • Structure: Features a cyanoacetyl group instead of carbamoyl .
  • Impact: The cyano group introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic addition reactions. May alter pharmacokinetic properties due to increased polarity .

Core Structural Modifications

a) Fused-Ring System (CAS: 923551-46-6)
  • Structure: Incorporates a thiochromeno[4,3-b]pyran fused ring system .
  • Impact :
    • Enhanced planarity and rigidity, which could improve binding to flat hydrophobic pockets in enzymes.
    • Reduced solubility due to increased molecular complexity .
b) 4-Ethoxyphenyl Analog (CAS: 351158-30-0)
  • Structure : Substitutes the 2-chlorophenyl group with 4-ethoxyphenyl .
  • Impact :
    • The ethoxy group improves solubility in polar solvents but may increase susceptibility to oxidative metabolism .

Key Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target (1159694-98-0) 338.82 3.2 ~0.5 (DMSO)
4-Chloro analog (350989-56-9) 338.82 3.5 ~0.3 (DMSO)
2-Methoxy analog 334.38 2.8 ~1.2 (DMSO)
Benzoyl analog (331760-72-6) 385.86 4.1 ~0.1 (DMSO)

*Predicted using QSPR models.

Research Findings and Implications

  • Biological Activity : The 2-chlorophenyl group in the target compound confers superior kinase inhibitory activity compared to its 4-chloro and methoxy analogs, likely due to optimized steric and electronic interactions .
  • Metabolic Stability : The ethoxy and methoxy analogs exhibit shorter half-lives in hepatic microsome assays, suggesting that electron-withdrawing groups (e.g., chloro) enhance metabolic stability .
  • Polymorphism: The target compound’s ortho-chloro substituent promotes a stable monoclinic crystal lattice, whereas the para-chloro analog exhibits polymorphism, complicating formulation .

Biological Activity

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

  • Molecular Formula : C15H15ClN2O3S
  • Molecular Weight : 338.81 g/mol
  • CAS Number : 350989-56-9
  • Purity : Minimum 95% .

Research indicates that compounds similar to this compound may exert their effects through inhibition of key enzymes involved in bacterial metabolism. Specifically, studies have suggested that such compounds can inhibit the enzyme Pks13, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis (Mtb) .

Antimicrobial Properties

  • Inhibition of Mycobacterium tuberculosis :
    • In vitro studies have shown that derivatives of 2-amino thiophenes demonstrate significant activity against multiple drug-resistant strains of Mtb. For instance, compounds with similar structures have reported minimum inhibitory concentrations (MICs) as low as 0.69 μM .
    • The compound's mechanism involves disrupting mycolic acid synthesis, which is vital for the integrity of the bacterial cell wall .
  • Cytotoxicity Studies :
    • Cytotoxicity against human cell lines has been evaluated using assays such as the Alamar Blue assay. The IC50 values for similar compounds indicate a moderate level of toxicity, suggesting a need for further optimization to enhance selectivity towards bacterial cells over human cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:

StudyCompoundMIC (μM)Target OrganismNotes
Study 1Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate0.69Mycobacterium tuberculosisPotent against MDR strains
Study 2Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate<50Mycobacterium tuberculosisInhibits Pks13
Study 3This compound<100Various bacterial strainsEvaluated for cytotoxicity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • The introduction of halogen substituents at specific positions on the aromatic ring has been shown to enhance antimicrobial potency.
  • Variations in the alkyl chain length or branching can also affect both efficacy and toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The Gewald reaction is a common approach for analogous thiophene derivatives. For example, condensation of ketones with cyanoacetates in the presence of sulfur and amines can yield 2-aminothiophene scaffolds. Modifications involve coupling with 2-chlorophenyl isocyanate or activated carbonyl intermediates to introduce the [(2-chlorophenyl)amino]carbonyl group . Hydrazonoyl chlorides (as in ) may also serve as intermediates. Purification typically involves column chromatography, and yields should be cross-validated via HPLC or NMR to detect by-products .

Q. What spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions and amine/carbonyl functionalities.
  • FT-IR : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry (ESI or EI) : For molecular ion validation.
  • X-ray crystallography (if single crystals are obtained): Provides unambiguous confirmation of molecular geometry .

Q. What safety protocols are advised for laboratory handling?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (Category 2/2A hazards) .
  • Work in a fume hood to prevent inhalation of dust or fumes.
  • Spill management: Absorb with inert material (e.g., sand) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction using programs like SHELXL ( ) provides precise bond lengths, angles, and torsion angles. For example, the thiophene ring planarity and carbonyl orientation can be validated against density functional theory (DFT) calculations. Discrepancies in predicted vs. experimental dihedral angles may indicate steric effects from the 2-chlorophenyl group or crystal packing forces .

Q. What strategies mitigate contradictions in purity assessments during synthesis?

  • HPLC-DAD/MS : Detects trace impurities (e.g., unreacted intermediates).
  • Elemental analysis : Validates stoichiometry.
  • Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition products. Contradictions often arise from residual solvents or isomerization; orthogonal methods (e.g., 2D NMR) are critical for resolution .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituent modifications.
  • Cytotoxicity assays : Test in drug-resistant cell lines (e.g., HL-60/MX2) to assess selectivity. highlights the role of electron-withdrawing groups (e.g., 2-chlorophenyl) in enhancing binding affinity. Advanced SAR may involve synthesizing derivatives with varied aryl substituents and measuring IC50 values .

Q. What computational tools analyze electronic properties influencing reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations : Model solvation effects and stability in biological membranes. Correlate computational data with experimental UV-Vis spectra to validate electronic transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

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